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This technical guide provides a comprehensive overview of the gene structure and genomic
location of the long intergenic non-protein coding RNA 662 (LINC00662). The information
presented is intended for researchers, scientists, and professionals in drug development who
are investigating the role of LINC00662 in various biological processes and disease states.

Genomic Location

LINCO00662 is located on the reverse strand of chromosome 19 in the human genome.[1][2] Its
specific coordinates vary slightly between different builds of the human genome reference

sequence.
Genome Chromoso Start End
] Band o o Strand
Build me Position Position
GRCh38/hg3 _
8 19 qll 27,663,175 27,794,301 Minus
GRCh37/hg1 _
9 19 qll 28,281,401 28,284,848 Minus

Table 1: Genomic Coordinates of LINC0O0662. This table summarizes the genomic location of
the LINC00662 gene on chromosome 19 according to the GRCh38/hg38 and GRCh37/hg19
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human genome reference assemblies.

Gene Structure

LINC00662 is a long non-coding RNA (IncRNA) characterized by a multi-exonic structure.
While numerous transcript variants have been identified, a commonly referenced transcript
possesses three exons.[3] The total length of this transcript is approximately 2085 base pairs.

[2]

The following table details the structure of a representative LINC00662 transcript, based on
available genomic data. The coordinates correspond to the GRCh38/hg38 reference genome.

Feature Start Position End Position Length (bp)
Exon 1 27,793,815 27,794,005 191

Intron 1 27,791,330 27,793,814 2,485

Exon 2 27,791,195 27,791,329 135

Intron 2 27,681,072 27,791,194 110,123
Exon 3 27,680,921 27,681,071 151

Table 2: Exon and Intron Structure of a LINC00662 Transcript. This table outlines the start and
end positions, and the calculated lengths of the exons and introns for a representative
transcript of LINC00662 on the GRCh38/hg38 assembly. Note that due to the gene's location
on the reverse strand, the start positions are greater than the end positions.

Below is a graphical representation of the LINC00662 gene structure, illustrating the
arrangement of its exons and introns.

LINCO00662 Gene (Reverse Strand)

Exon 1 Intron 1 Intron 2 Exon 3
(191 bp) (2,485 bp) (110,123 bp) (151 bp)
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Figure 1: Diagram of the LINC0O0662 gene structure.

Experimental Protocols for Gene Structure
Determination

The structure and genomic location of long non-coding RNAs like LINC00662 are typically

determined and characterized using a combination of high-throughput sequencing and

bioinformatic analysis. The following outlines the key experimental methodologies.

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for transcriptome profiling that provides information on the

transcriptional structure of genes, including exon-intron boundaries.

Methodology:

RNA Isolation: Total RNA is extracted from cells or tissues of interest.

rRNA Depletion or Poly(A) Selection: Ribosomal RNA (rRNA), which constitutes a large
portion of total RNA, is removed to enrich for other RNA species. Alternatively, for
polyadenylated transcripts, poly(A) selection can be performed.

cDNA Synthesis: The enriched RNA is reverse transcribed into complementary DNA (cDNA).

Library Preparation: The cDNA is fragmented, and sequencing adapters are ligated to the
ends of the fragments.

High-Throughput Sequencing: The prepared library is sequenced using a next-generation
sequencing platform.

Data Analysis: The sequencing reads are aligned to a reference genome. The alignment
data is then used by bioinformatics tools to assemble transcripts and identify exon-intron
junctions, thereby defining the gene structure.

Microarray Analysis

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1673833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Microarrays can be designed with probes that tile across genomic regions of interest to detect

the expression of specific exons.

Methodology:

RNA Isolation and Labeling: RNA is extracted and labeled with a fluorescent dye.

Hybridization: The labeled RNA is hybridized to a microarray chip containing complementary
probes.

Scanning and Data Acquisition: The microarray is scanned to detect the fluorescent signals.

Data Analysis: The intensity of the signals from probes corresponding to different exons of
LINC00662 can indicate their inclusion in the final transcript.

Bioinformatics-Based Gene Annotation

The identification and annotation of genes like LINC00662 rely heavily on computational

methods that integrate various data sources.

Methodology:

Ab Initio Gene Prediction: Algorithms are used to identify gene structures based on statistical
properties of the genomic sequence, such as start and stop codons, and splice site
consensus sequences.

Evidence-Based Annotation: Experimental evidence, primarily from RNA-Seq data and
expressed sequence tags (ESTS), is used to confirm and refine the predicted gene models.

Comparative Genomics: The conservation of genomic sequences across different species
can be used to infer the presence and structure of genes.

The following diagram illustrates a generalized workflow for the experimental determination of

IncRNA gene structure.
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Figure 2: Workflow for IncRNA gene structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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